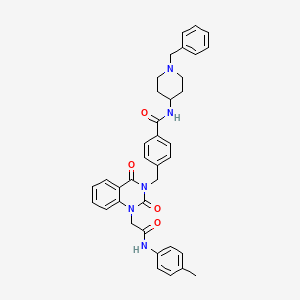![molecular formula C30H26ClN3O3S B11436332 Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436332.png)
Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acids, and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Its derivatives exhibit biological activities such as antibacterial and antiviral properties.
Industry: Used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. Pathways involved include inhibition of bacterial enzymes and disruption of viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and reactivity make it a valuable compound for developing new chemical entities and studying reaction mechanisms.
Properties
Molecular Formula |
C30H26ClN3O3S |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O3S/c1-3-37-30(36)27-26(20-13-15-22(31)16-14-20)23(17-32)29(34-28(27)21-10-5-4-6-11-21)38-18-25(35)33-24-12-8-7-9-19(24)2/h4-16,26,34H,3,18H2,1-2H3,(H,33,35) |
InChI Key |
VIAHVSDLXRWEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436250.png)

![9-(2,4-difluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11436256.png)
![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11436263.png)

![1-[2-(Benzylamino)-2-oxoethyl]-4-(benzylcarbamoyl)pyridinium](/img/structure/B11436278.png)
![N-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-fluorophenyl)-6-chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11436280.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11436286.png)
![N,N-diethyl-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11436289.png)
![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11436291.png)
![5-benzyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11436295.png)
![2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436297.png)
![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide](/img/structure/B11436299.png)
![8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11436307.png)
